2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one
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Overview
Description
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is a chemical compound that features a cycloheptatrienone core substituted with a 3,4-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination: Aniline is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like iron, zinc, or aluminum to produce 3,4-dichloroaniline.
Nitration and Reduction: Aniline undergoes nitration with nitric acid in the presence of sulfuric acid to form 3,4-dinitroaniline, which is then reduced using metal powders like iron or zinc to yield 3,4-dichloroaniline.
Acylation: Aniline reacts with a chloride, such as acetyl chloride, to form anilino chloride, which is then chlorinated to obtain 3,4-dichloroaniline.
Industrial Production Methods
Industrial production of 3,4-dichloroaniline often involves optimization of the above methods to improve yield and purity. This includes selecting suitable catalysts, controlling reaction conditions, and effectively treating waste to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of 3,4-dichloroaniline can yield products like 3,4-dichloroformanilide and 3,4-dichloroacetanilide.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iron (Fe²⁺ or Fe³⁺) salts.
Reducing Agents: Iron powder, zinc powder.
Catalysts: Metal salts such as iron, zinc, aluminum.
Major Products
Oxidation Products: 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone.
Reduction Products: 3,4-dichloroformanilide, 3,4-dichloroacetanilide.
Scientific Research Applications
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. It is known to produce methaemoglobin, a form of hemoglobin that is unable to bind oxygen effectively, leading to potential toxic effects . The hydroxylated metabolites of 3,4-dichloroaniline are responsible for this activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Another isomer with chlorine atoms at different positions on the aniline ring.
2,4-Dichloroaniline: Differently substituted aniline derivative.
2,5-Dichloroaniline: Another positional isomer.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern and the presence of a cycloheptatrienone core, which imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers .
Properties
Molecular Formula |
C13H9Cl2NO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-6-9(8-11(10)15)16-12-4-2-1-3-5-13(12)17/h1-8H,(H,16,17) |
InChI Key |
PITAYRYUJWTBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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